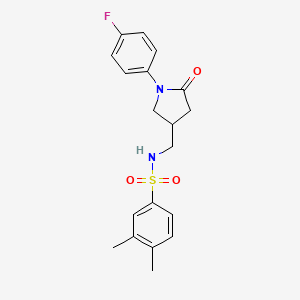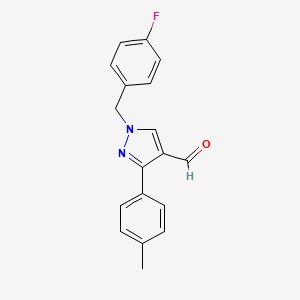
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorobenzyl group and a methylphenyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide under basic conditions.
Introduction of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Formylation: The final step involves the formylation of the pyrazole ring at the 4-position using a Vilsmeier-Haack reaction, which employs a formylating reagent such as DMF and POCl3.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for biological processes.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde include:
1-(4-fluorobenzyl)-4-methylpiperazine: This compound also contains a fluorobenzyl group but has a piperazine ring instead of a pyrazole ring.
1-(2-fluorobenzyl)piperazine: Similar in structure but with the fluorine atom in a different position on the benzyl group.
4-methylbenzyl alcohol: Contains the methylphenyl group but lacks the pyrazole ring and aldehyde functional group.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-13-2-6-15(7-3-13)18-16(12-22)11-21(20-18)10-14-4-8-17(19)9-5-14/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXMZYCWYDYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


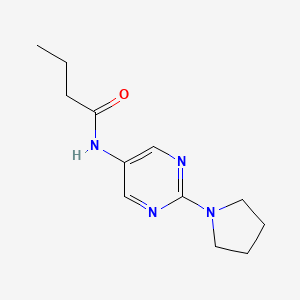
![2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2753798.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2753800.png)
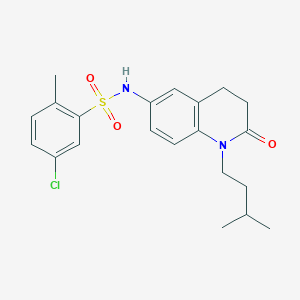
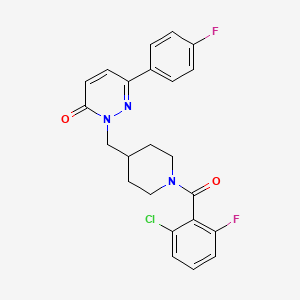

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)
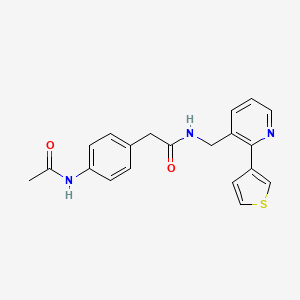
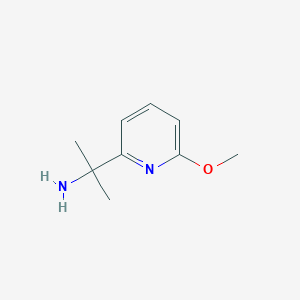
![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)
![N'-benzyl-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2753816.png)
